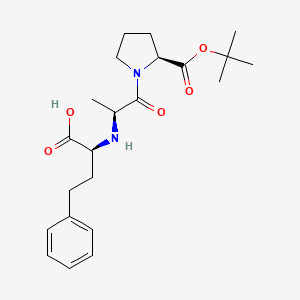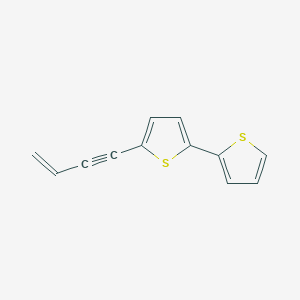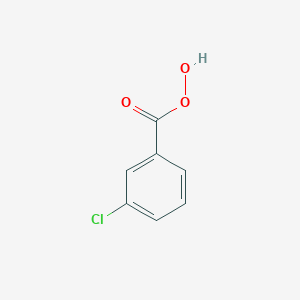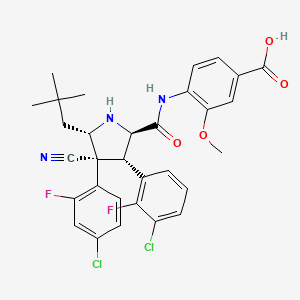
Enalaprilat tert-Butyl Ester
Overview
Description
Enalaprilat tert-Butyl Ester is a chemical compound with the molecular formula C₂₂H₃₂N₂O₅ and a molecular weight of 404.5 g/mol . It is a derivative of enalaprilat, which is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension . This compound is primarily used in research settings, particularly in the development and validation of analytical methods .
Mechanism of Action
Target of Action
Enalaprilat tert-Butyl Ester is a prodrug of Enalaprilat, which is an active metabolite of Enalapril . The primary target of Enalaprilat is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased reabsorption of sodium ions in the proximal tubule of the kidney . This ultimately leads to a reduction in blood pressure and blood fluid volume . Furthermore, the uptake of Enalaprilat into cells expressing OAT3 and OAT4 transporters was found to be significantly higher compared to control cells .
Pharmacokinetics
This compound, as a prodrug, is bioactivated by hydrolysis of the ethyl ester to Enalaprilat . Peak plasma Enalaprilat concentrations occur 2 to 4 hours after oral administration of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of Enalaprilat, necessitating dose reduction . Additionally, the drug’s action can be affected by patient-specific factors such as age, presence of comorbidities like diabetes, hypertension, and heart failure .
Biochemical Analysis
Biochemical Properties
Enalaprilat tert-Butyl Ester, like Enalaprilat, may interact with ACE, preventing it from converting angiotensin I to angiotensin II . This interaction is crucial in regulating blood pressure and fluid balance .
Cellular Effects
This compound’s potential effects on cells could be similar to those of Enalaprilat. Enalaprilat reduces both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . It may influence cell function by impacting cell signaling pathways related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of this compound could be similar to that of Enalaprilat. Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition can lead to reduced vasoconstriction and sodium reabsorption, resulting in decreased blood pressure .
Dosage Effects in Animal Models
Enalaprilat’s effects on blood pressure reduction have been observed in animal models .
Metabolic Pathways
This compound may be involved in the renin-angiotensin system, similar to Enalaprilat . Enalaprilat inhibits ACE, a key enzyme in this pathway .
Transport and Distribution
Enalaprilat, being poorly orally available, is primarily administered intravenously .
Subcellular Localization
Given its potential role as an ACE inhibitor, it may be localized in areas where ACE is present, such as the endothelial cells and renal tubules .
Preparation Methods
The synthesis of Enalaprilat tert-Butyl Ester typically involves the esterification of enalaprilat with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are generally mild, and the process yields the desired ester in good quantities. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Enalaprilat tert-Butyl Ester has several applications in scientific research:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of enalapril and its metabolites.
Pharmaceutical Research: The compound is studied for its potential therapeutic effects and as a model compound in drug development.
Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of enalapril and its derivatives.
Comparison with Similar Compounds
Enalaprilat tert-Butyl Ester is similar to other ACE inhibitors, such as:
Captopril: The first ACE inhibitor, which contains a thiol group that can cause side effects like a metallic taste.
Lisinopril: Another ACE inhibitor that is not a prodrug and is used in the treatment of hypertension and heart failure.
Ramipril: A prodrug that is converted to its active form, ramiprilat, in the body.
This compound is unique in its esterified form, which can be hydrolyzed to release the active enalaprilat. This property makes it useful in research settings for studying the pharmacokinetics and metabolism of enalapril derivatives .
Biological Activity
Enalaprilat tert-butyl ester is a derivative of enalaprilat, the active metabolite of the ACE inhibitor enalapril. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and relevant research findings.
Overview of Enalaprilat and Its Derivatives
Enalapril is a prodrug that is converted to enalaprilat after administration. Enalaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in lowering blood pressure and managing heart failure. The tert-butyl ester modification enhances the lipophilicity of enalaprilat, potentially improving its pharmacokinetic properties and bioavailability.
Enalaprilat exerts its biological effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By inhibiting this enzyme, enalaprilat leads to:
- Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.
- Increased Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a peptide that promotes vasodilation.
The tert-butyl ester form may affect the absorption and distribution of enalaprilat, enhancing its therapeutic efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on enalaprilat indicate:
- Absorption : Following oral administration as enalapril, peak plasma concentrations are reached within 1 hour.
- Half-life : The elimination half-life is approximately 11 hours, allowing for sustained pharmacological effects.
- Protein Binding : Enalaprilat is about 50% bound to plasma proteins.
Cellular Uptake and Transport Mechanisms
Research indicates that the uptake of enalaprilat is mediated by renal transporters. A study demonstrated that enalaprilat has significant affinity for organic anion transporter 3 (OAT3) and OAT4, which are involved in renal excretion. The uptake into cells expressing these transporters was significantly higher compared to control cells, suggesting that these transporters play a critical role in the pharmacokinetics of enalaprilat .
Case Studies
A notable case study observed the efficacy of enalapril in patients with hypertension and heart failure. The conversion rate to enalaprilat was found to correlate with improved clinical outcomes in these patients. Additionally, it was noted that drug-drug interactions involving OAT3 could influence the systemic concentrations of co-administered medications .
Comparative Efficacy
To better understand the biological activity of this compound compared to other ACE inhibitors, a summary table is presented below:
| Compound | Mechanism of Action | Peak Plasma Concentration | Half-life | Protein Binding |
|---|---|---|---|---|
| Enalapril | ACE Inhibition | 1 hour | 11 hours | ~50% |
| Enalaprilat | ACE Inhibition | 1 hour | 11 hours | ~50% |
| This compound | Enhanced Lipophilicity | TBD | TBD | TBD |
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBUHZOXLSHBK-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















